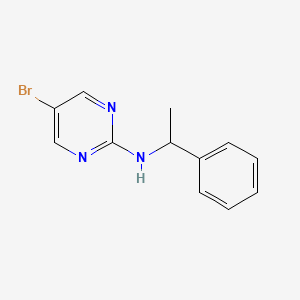

5-bromo-N-(1-phenylethyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

886366-07-0 |

|---|---|

Molecular Formula |

C12H12BrN3 |

Molecular Weight |

278.15 g/mol |

IUPAC Name |

5-bromo-N-(1-phenylethyl)pyrimidin-2-amine |

InChI |

InChI=1S/C12H12BrN3/c1-9(10-5-3-2-4-6-10)16-12-14-7-11(13)8-15-12/h2-9H,1H3,(H,14,15,16) |

InChI Key |

POXQJZHQLMTDAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=C(C=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo N 1 Phenylethyl Pyrimidin 2 Amine and Analogues

Precursor Synthesis Strategies

The assembly of the target compound relies on the strategic synthesis of its fundamental precursors. This involves the independent preparation of the heterocyclic core and the chiral amine moiety, followed by their eventual coupling.

The 2-aminopyrimidine (B69317) scaffold is a vital pharmacophore present in a wide array of biologically active compounds, including natural products and synthetic drugs. researchgate.net Its synthesis is a cornerstone of heterocyclic chemistry. A primary and widely used method for constructing the 2-aminopyrimidine ring involves the condensation of a dinucleophilic component, such as guanidine (B92328), with a 1,3-dielectrophile. researchgate.net

Common approaches include the reaction of guanidine with β-diketones or β-ketoesters in the presence of a condensing agent, typically in a polar solvent under heating. researchgate.net This cyclocondensation reaction efficiently forms the pyrimidine (B1678525) ring while simultaneously introducing the essential amino group at the C2 position. researchgate.net The versatility of this method allows for the synthesis of a diverse range of substituted 2-aminopyrimidines by varying the structure of the 1,3-dicarbonyl precursor. nih.gov

The introduction of a bromine atom at the 5-position of the pyrimidine ring is a critical step, often achieved through electrophilic aromatic substitution. The 2-amino group is an activating group, making the pyrimidine ring more susceptible to electrophilic attack, particularly at the C5 position.

N-bromosuccinimide (NBS) is a widely used reagent for this transformation. wikipedia.org It serves as a convenient and effective source of electrophilic bromine for the bromination of electron-rich aromatic compounds, including various heterocycles. wikipedia.orgresearchgate.net The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF), where NBS can efficiently brominate the pyrimidine ring. nih.govnih.gov

Another reagent, phenyltrimethylammonium tribromide , can also be employed for such brominations. It acts as a solid, stable source of bromine that can be easier to handle than liquid bromine.

| Reagent | Typical Conditions | Selectivity | Reference |

| N-bromosuccinimide (NBS) | DMF, room temperature | High selectivity for C-5 on activated pyrimidine rings | nih.govnih.gov |

| Bromine (Br₂) in Water/Acetic Acid | Aqueous or acidic media | Can require more vigorous conditions | nih.govnih.gov |

| 1,3-dibromo-5,5-dimethylhydantoin (DBH) | Aprotic solvents (e.g., CH₂Cl₂, DMF), often with a Lewis acid catalyst like TMSOTf | Effective for various protected and unprotected nucleosides | nih.gov |

| Phenyltrimethylammonium tribromide | Varies depending on substrate | Solid reagent, offers handling advantages | N/A |

The chiral (1-Phenylethyl)amine moiety is a crucial component, often used as a chiral auxiliary or as a key structural motif in pharmacologically active molecules. nih.gov The most direct and common method for its synthesis is the reductive amination of acetophenone (B1666503). nih.govwikipedia.org This reaction involves treating acetophenone with ammonia (B1221849) in the presence of a reducing agent, such as hydrogen gas with a metal catalyst, to form the racemic amine. wikipedia.org

More advanced, enantioselective methods have been developed to produce specific enantiomers of the amine. A notable chemo-enzymatic, one-pot process starts from styrene (B11656). acs.org This method combines a palladium/copper-catalyzed Wacker oxidation of styrene to form acetophenone in situ, followed by an enzymatic reductive amination using an amine dehydrogenase to yield the enantiomerically pure amine. nih.govacs.org

| Method | Starting Material | Key Reagents | Product Form | Reference |

| Reductive Amination | Acetophenone | NH₃, H₂, Metal Catalyst (e.g., Raney Nickel) | Racemic | nih.govwikipedia.org |

| Leuckart Reaction | Acetophenone | Ammonium formate | Racemic | wikipedia.org |

| Chemo-enzymatic One-Pot Synthesis | Styrene | Pd/Cu Catalyst (Wacker oxidation), Amine Dehydrogenase, NH₃ | Enantiomerically pure | nih.govacs.org |

Formation of the N-(1-phenylethyl)pyrimidin-2-amine Linkage

The final key step in the synthesis is the formation of the C-N bond between the 2-position of the 5-bromopyrimidine (B23866) core and the nitrogen atom of (1-phenylethyl)amine.

While not a traditional amide bond, the C-N linkage is formed through a nucleophilic substitution reaction. If starting from a 2-chloro-5-bromopyrimidine intermediate, the reaction is a direct nucleophilic aromatic substitution where the amine displaces the chloride.

In other contexts, particularly when a carboxylic acid is involved, amide bonds are formed using coupling reagents that activate the acid. fishersci.co.uk However, for linking an amine to a heterocyclic ring, Lewis acids can play a crucial role. Titanium tetrachloride (TiCl₄) , a strong Lewis acid, can be used to mediate such coupling reactions. It can activate the pyrimidine ring towards nucleophilic attack by coordinating to the ring nitrogens, thereby increasing the electrophilicity of the carbon at the 2-position. Alternatively, it can coordinate with the amine, modulating its nucleophilicity. The use of related titanium reagents, such as Ti(OiPr)₄, has been noted in the amidation of unprotected amino acids, highlighting the utility of titanium-based mediators in forming C-N bonds. nih.gov

To improve efficiency and reduce the number of synthetic steps, one-step or "one-pot" methodologies for creating the core structure have been developed. One patented method describes the synthesis of 5-bromo-2-substituted pyrimidine compounds through a direct, one-step reaction between 2-bromomalonaldehyde (B19672) and an amidine compound in a protic acid solvent like acetic acid. google.com This approach simplifies the process by forming the brominated pyrimidine ring in a single cyclocondensation step, offering advantages in terms of time, cost, and operational simplicity. google.com

Another efficient route involves the conversion of 2-hydroxypyrimidine (B189755) to 5-bromo-2-chloropyrimidine (B32469). patsnap.comgoogle.com This is achieved by first brominating the 2-hydroxypyrimidine using hydrobromic acid and hydrogen peroxide, followed by chlorination with a reagent like phosphorus oxychloride. patsnap.comgoogle.com The resulting 5-bromo-2-chloropyrimidine is a versatile intermediate, ready for subsequent nucleophilic substitution with an amine like (1-phenylethyl)amine to yield the final product.

Nucleophilic Substitution Reactions on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient heteroaromatic systems like pyrimidines. youtube.com Halogenated pyrimidines are excellent substrates for these reactions, where a halogen atom is displaced by a nucleophile. The reactivity of the halogen is highly dependent on its position on the pyrimidine ring.

The carbon atoms at positions 2, 4, and 6 of the pyrimidine ring are electron-deficient due to the electron-withdrawing effect of the adjacent ring nitrogen atoms. This electronic property facilitates the addition of a nucleophile, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atoms, which stabilizes the complex and lowers the activation energy for the reaction. youtube.com Consequently, halogens at the 2-, 4-, and 6-positions are significantly more reactive towards nucleophilic displacement than a halogen at the 5-position. youtube.com

A wide array of nucleophiles can be employed in these reactions, including amines, alkoxides, phenoxides, and thiolates, allowing for the introduction of diverse functional groups. researchgate.netrsc.org For instance, the reaction of 2-chloropyrimidine (B141910) with ammonia or other amines yields 2-aminopyrimidines, while reaction with sodium methoxide (B1231860) produces 2-methoxypyrimidine. youtube.com The synthesis of the title compound's core structure could theoretically involve the reaction of 2,5-dibromopyrimidine (B1337857) with (1-phenylethyl)amine, where the substitution would preferentially occur at the more activated 2-position. Modern methodologies often employ microwave irradiation to accelerate these substitution reactions, significantly reducing reaction times and improving yields. researchgate.net

| Halogenated Pyrimidine | Nucleophile | Typical Conditions | Product Type |

|---|---|---|---|

| 2-Chloropyrimidine | Ammonia (NH₃) | Heating, pressure | 2-Aminopyrimidine |

| 4-Chloropyrimidine | Sodium Methoxide (NaOMe) | Methanol (B129727), reflux | 4-Methoxypyrimidine |

| 2,4-Dichloropyrimidine | Methylthiolate (MeSNa) | Stepwise control of temperature | 2-Chloro-4-(methylthio)pyrimidine |

| 5-Bromopyrimidine | Various Nucleophiles | Harsh conditions or metal catalysis required | 5-Substituted Pyrimidine |

Amination of Pyridine (B92270)/Pyrimidine N-Oxides

An alternative and powerful strategy for synthesizing 2-aminopyrimidines involves the use of pyrimidine N-oxides. This method circumvents the sometimes harsh conditions required for direct SNAr on less reactive substrates. The N-oxide functionality activates the C2 and C6 positions of the ring towards nucleophilic attack.

The general process, often referred to as a Reissert-Henze type reaction, involves two main steps. nih.gov First, the N-oxide oxygen is activated by an electrophilic reagent, such as tosyl chloride (TsCl), tosyl anhydride (B1165640) (Ts₂O), or acetic anhydride (Ac₂O). researchgate.netresearchgate.net This activation transforms the oxygen into a good leaving group and renders the C2 position highly electrophilic. In the second step, an amine nucleophile attacks the C2 position, leading to the formation of an intermediate which, upon rearomatization and loss of the activating group, yields the N-substituted 2-aminopyrimidine. acs.org

This one-pot procedure is highly efficient and regioselective for the 2-position, with very little 4-amination product observed. acs.org It is compatible with a wide range of functional groups on both the pyrimidine N-oxide and the amine nucleophile. acs.org This method provides a general and efficient pathway for the amination of 2-unsubstituted pyrimidines after a simple initial oxidation step to form the N-oxide. researchgate.net

| Activating Agent | Amine Source | Key Features |

|---|---|---|

| Tosyl Anhydride (Ts₂O) | t-Butylamine (followed by deprotection) | High yields, excellent 2-/4- selectivity, good functional group compatibility. acs.org |

| Imidoyl Chlorides | Generated in situ from secondary amides | Leads to 2-amidopyridines which can be hydrolyzed. |

| Phosphonium Coupling Reagents | Primary or Secondary Amines | A variation of the Reissert-Henze reaction. nih.gov |

| Isocyanides (e.g., Benzyl isocyanide) | Requires an activator (e.g., TMSOTf) | Forms an N-formylaminopyridine intermediate that is deprotected in a second step. nih.gov |

Advanced Synthetic Transformations and Derivatization

Beyond foundational reactions, advanced transformations allow for complex molecular architectures to be built upon the pyrimidine scaffold. These include powerful cross-coupling reactions and elegant cyclization strategies.

Cross-Coupling Reactions for Pyrimidine Scaffolds (e.g., Suzuki Cross-Coupling, Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly useful for modifying halogenated pyrimidines. The bromine atom at the 5-position of the title compound is ideally suited for such transformations.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organohalide. nih.gov Using a palladium catalyst such as Pd(PPh₃)₄, a 5-bromopyrimidine can be coupled with a variety of aryl- or vinyl-boronic acids to introduce new substituents at the C5 position. nih.gov

The Sonogashira coupling provides a direct route to alkynylated heterocycles by reacting a terminal alkyne with an organohalide in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov This reaction would allow for the introduction of an alkynyl group at the 5-position of the pyrimidine ring, which can serve as a handle for further transformations, such as cyclizations or reductions.

Other important cross-coupling reactions include the Buchwald-Hartwig amination for C-N bond formation and the Ullmann condensation for C-O, C-N, and C-S bond formation, which are also applicable to pyrimidine systems. nih.gov These reactions provide a modular approach to building a library of analogues by systematically varying the coupling partners. researchgate.net

| Reaction | Coupling Partner | Catalyst System | Bond Formed | Typical Application |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃) | C(sp²)-C(sp²) or C(sp²)-C(sp) | Synthesis of biaryl or styrenyl pyrimidines. nih.gov |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | C(sp²)-C(sp) | Introduction of alkynyl moieties for further functionalization. nih.gov |

Cyclization Reactions in Pyrimidine Synthesis

The construction of the pyrimidine ring itself is most commonly achieved through cyclization reactions. The classical and most widespread method is the Principal Synthesis, which involves the condensation of a compound containing an N-C-N fragment (like an amidine, guanidine, or urea) with a β-dicarbonyl compound or its synthetic equivalent. wikipedia.org

For example, reacting an amidine with a 1,3-diketone, β-ketoester, or malonate derivative under appropriate conditions leads to the formation of the pyrimidine ring. mdpi.com The specific substituents on the final pyrimidine are determined by the choice of the starting materials. A one-step synthesis of 5-bromo-2-substituted pyrimidines has been developed using 2-bromomalonaldehyde and various amidine compounds as the raw materials. google.com

Modern advancements have introduced a variety of catalyzed and multicomponent reactions for pyrimidine synthesis. mdpi.com These include:

[3+3] Cycloadditions: Reactions between 1,3-dielectrophiles and 1,3-dinucleophiles. mdpi.com

Metal-Catalyzed Annulations: Copper or iridium catalysts can promote the cyclization of ketones, nitriles, or alcohols with amidines to form highly substituted pyrimidines. mdpi.comorganic-chemistry.org

Biginelli Reaction: A one-pot reaction between an aldehyde, a β-ketoester, and urea (B33335) to produce dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. wikipedia.org

These methods offer diverse entry points to the pyrimidine core, often with high efficiency and control over the substitution pattern. mdpi.com

| N-C-N Component | 1,3-Dicarbonyl Component | Resulting Pyrimidine Type |

|---|---|---|

| Amidine (R-C(=NH)NH₂) | 1,3-Diketone | 2-Substituted-4,6-dialkyl/aryl-pyrimidine |

| Guanidine | β-Ketoester | 2-Amino-4-hydroxy-6-alkyl/aryl-pyrimidine |

| Urea | Malonic Ester | 2,4-Dihydroxypyrimidine (Uracil) |

| Thiourea | Ethyl Acetoacetate | 2-Thio-4-hydroxy-6-methylpyrimidine (Thiouracil) wikipedia.org |

Analogous Synthetic Routes to Pyridin-2-amines and other Pyrimidine Derivatives

The synthetic strategies for pyrimidines often have parallels in the synthesis of other nitrogen-containing heterocycles, such as pyridines. The synthesis of pyridin-2-amines, for example, can be achieved through methods analogous to those used for 2-aminopyrimidines. The Chichibabin reaction, involving the direct amination of pyridine with sodium amide, is a classic method, though it often requires high temperatures and has limited substrate scope. acs.org A more general and milder approach, mirroring the pyrimidine chemistry discussed in section 2.2.4, is the amination of pyridine N-oxides. nih.govacs.org

For other pyrimidine derivatives, multicomponent reactions provide efficient routes. The aforementioned Biginelli reaction is a prime example, yielding dihydropyrimidinones which are themselves a significant class of compounds. wikipedia.org Similarly, the synthesis of pyrimidine diamine derivatives can be achieved through reductive amination protocols, starting from suitable amino-pyrimidine cores and reacting them with aldehydes or ketones. nih.gov These analogous routes highlight the versatility of fundamental reaction mechanisms across different heterocyclic systems.

Purification and Isolation Techniques in Synthesis

The successful synthesis of a target compound relies heavily on effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. For compounds like 5-bromo-N-(1-phenylethyl)pyrimidin-2-amine, a combination of methods is typically employed.

Column Chromatography: This is the most common purification method in organic synthesis. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) while being carried by a mobile phase (a solvent or mixture of solvents). By carefully choosing the solvent system, components of a reaction mixture can be effectively separated.

Crystallization: This technique is used to obtain highly pure solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solubility decreases, the desired compound forms crystals, leaving impurities behind in the solution. Obtaining crystals suitable for X-ray crystallography can also confirm the molecular structure of the synthesized compound. nih.gov

Sublimation: For certain thermally stable compounds, sublimation can be a powerful purification technique. The solid is heated under reduced pressure, causing it to transition directly into the gas phase. The gaseous compound is then condensed back into a solid on a cooled surface, leaving non-volatile impurities behind. This method has been shown to be feasible for isolating purines and pyrimidines directly from biological sources without chemical treatment. nih.gov

| Technique | Principle of Separation | Phase of Compound | Advantages | Disadvantages |

|---|---|---|---|---|

| Column Chromatography | Differential Adsorption | Solution | Highly versatile, applicable to most mixtures. | Can be time-consuming and require large solvent volumes. |

| Crystallization | Differential Solubility | Solid | Can yield very high purity, good for large scale. | Requires a suitable solvent system; yield can be low. |

| Sublimation | Differential Volatility | Solid | Solvent-free, can yield very pure product. | Only applicable to thermally stable, volatile compounds. nih.gov |

Recrystallization from Organic Solvents

Recrystallization is a widely used technique for the purification of solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures. For pyrimidine derivatives, particularly those with a bromine substituent, alcohols are often effective recrystallization solvents.

A general procedure for the recrystallization of a 5-bromo-N-substituted pyrimidin-2-amine involves dissolving the crude product in a minimum amount of a hot solvent, such as methanol. nih.gov The solution is then allowed to cool slowly to room temperature, and subsequently cooled further in an ice bath to promote the formation of crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. The slow evaporation of a dilute solution can also yield high-quality crystals suitable for structural analysis. nih.gov

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

| Parameter | Details | Source |

| Compound | 5-bromo-N-methylpyrimidin-2-amine | nih.gov |

| Recrystallization Solvent | Methanol | nih.gov |

| Procedure | The crude product was dissolved in hot methanol and allowed to cool, yielding purified crystals. For X-ray quality crystals, slow evaporation from a methanol solution was employed. | nih.gov |

| Outcome | Purified solid compound | nih.gov |

Column Chromatography and Silica Gel Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. For compounds like this compound and its analogues, silica gel is a commonly used stationary phase due to its polarity.

The selection of the mobile phase, or eluent, is critical for achieving good separation. A solvent system is chosen that allows the target compound to have a retention factor (Rf) in the range of 0.2-0.4 on a thin-layer chromatography (TLC) plate, which is used to monitor the progress of the separation. For N-aryl pyrimidine derivatives, mixtures of non-polar and polar solvents, such as hexane/ethyl acetate (B1210297) or petroleum ether/ethyl acetate, are frequently employed. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the target compound.

A typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent and adsorbing it onto a small amount of silica gel. This "dry loading" method is often preferred as it can lead to better resolution. The silica gel with the adsorbed compound is then placed on top of a prepared silica gel column. The column is then eluted with the chosen solvent system, and fractions are collected and analyzed by TLC to identify those containing the purified product.

| Parameter | Typical Conditions for Analogous Compounds | Source |

| Stationary Phase | Silica gel (e.g., 100-200 mesh) | chemicalbook.com |

| Mobile Phase (Eluent) | Gradients of Hexane/Ethyl Acetate (e.g., starting from 5% ethyl acetate in hexane) or Dichloromethane/Diethyl Ether | chemicalbook.comorgsyn.org |

| Loading Technique | Dry loading by pre-adsorption of the crude product onto silica gel | General Practice |

| Monitoring | Thin-Layer Chromatography (TLC) | nih.gov |

| Outcome | Purified compound isolated from collected fractions | chemicalbook.comorgsyn.org |

Precipitation Methods

Precipitation is a rapid method for purifying a compound from a solution. This technique is particularly useful when the target compound has low solubility in a specific solvent in which the impurities are soluble. This is often achieved through an "anti-solvent" precipitation or "crashing out" method.

In this method, the crude product is first dissolved in a good solvent in which it is highly soluble. Then, an "anti-solvent," in which the compound is poorly soluble, is added to the solution. This causes a rapid decrease in the solubility of the target compound, leading to its precipitation out of the solution. The resulting solid is then collected by filtration, washed with the anti-solvent to remove any remaining soluble impurities, and dried.

For instance, after a reaction in a polar aprotic solvent like DMF, the addition of water can induce the precipitation of the desired brominated pyrimidine product. google.com The choice of both the solvent and the anti-solvent is critical to ensure that the target compound precipitates in a pure form while the impurities remain in the solution.

| Parameter | General Procedure | Source |

| Principle | Altering solvent composition to decrease the solubility of the target compound. | General Chemical Principle |

| Solvent | A solvent in which the crude product is readily soluble. | General Chemical Principle |

| Anti-solvent | A solvent in which the target compound is poorly soluble, but impurities are soluble. | General Chemical Principle |

| Procedure | The crude product is dissolved in a "good" solvent. An "anti-solvent" is then added, causing the precipitation of the purified compound. | google.com |

| Example | After a reaction in an organic solvent, adding water can precipitate the organic product. | google.com |

| Outcome | A solid, purified product is obtained after filtration and drying. | google.com |

A comprehensive search for experimental spectroscopic data for the compound This compound has been conducted to fulfill the request for a detailed article on its structural elucidation.

Despite extensive searches across scientific databases and chemical literature, specific and verified experimental data for the ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) of this particular compound could not be located in the public domain.

The generation of a scientifically accurate and detailed article, including the required data tables and spectral interpretation as per the provided outline, is contingent on the availability of these foundational experimental results. Without access to published and validated spectroscopic data, it is not possible to provide a thorough and factual analysis for "this compound".

Therefore, the requested article cannot be generated at this time due to the absence of the necessary primary research findings for this specific chemical compound.

Advanced Spectroscopic and Structural Elucidation of the Compound

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Ratio AssessmentNo data found.

Computational Investigations of 5-bromo-N-(1-phenylethyl)pyrimidin-2-amine Remain Largely Unexplored

Despite the growing interest in the computational analysis of novel chemical entities, a thorough examination of the molecular modeling and computational chemistry of this compound is not yet available in published scientific literature. Extensive searches for dedicated studies on this specific compound have not yielded detailed research findings necessary to populate a comprehensive computational profile.

Therefore, it is not possible to provide specific data on its geometry optimization, conformational analysis, frontier molecular orbitals, electrostatic potential, reactivity descriptors, in silico NMR spectra, or non-linear optical behavior at this time. The scientific community has yet to publish in-depth computational studies that would provide the specific values and analyses required for a detailed article on these properties for this compound.

While general methodologies for these computational techniques are well-established, their application and the resulting specific data for this particular compound are not documented in peer-reviewed sources. Future research may explore the computational characteristics of this compound, which would then allow for a detailed discussion as outlined.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is instrumental in understanding drug-receptor interactions and is a cornerstone of computer-aided drug design. nih.gov For pyrimidine (B1678525) derivatives, docking studies elucidate how these compounds fit into the binding sites of therapeutic targets like protein kinases. nih.govmdpi.com

Molecular docking simulations predict the binding conformation of a ligand within the active site of a target protein. This prediction is crucial for understanding the mechanism of action. For instance, in studies of pyrimidine-based inhibitors targeting Focal Adhesion Kinase (FAK), docking reveals how the pyrimidine scaffold orients itself to interact with key residues. The simulation identifies the most energetically favorable pose, which represents the most likely binding mode. In a study of pyrido[3,4-d] pyrimidine inhibitors of Monopolar spindle 1 (Mps1) kinase, docking was validated by redocking a known ligand into the protein's crystal structure, achieving a root-mean-square deviation (RMSD) of less than 2.0 Å, which indicates a successful and accurate prediction of the binding pose. nih.govmdpi.com This process helps researchers visualize how compounds like 5-bromo-N-(1-phenylethyl)pyrimidin-2-amine could potentially orient themselves within a target kinase's active site.

Docking algorithms use scoring functions to estimate the binding affinity between a ligand and its receptor. This score, often expressed in kcal/mol, represents the binding free energy. mdpi.com A lower (more negative) binding energy score suggests a stronger, more stable interaction. nih.gov These scores can be correlated with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). nih.gov For example, docking studies on a series of pyrimidine derivatives against human cyclin-dependent kinase 2 (CDK2) showed that compounds with lower binding energy scores (e.g., -7.9 kcal/mol) corresponded to more potent inhibitors. nih.gov This predictive capability allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing.

| Derivative | Target Protein | Binding Energy (kcal/mol) |

| Compound 4c (chloro-substituted) | CDK2 (1HCK) | -7.9 |

| Compound 4a (cyano-substituted) | CDK2 (1HCK) | -7.7 |

| Compound 4h (bromo-substituted) | CDK2 (1HCK) | -7.5 |

| Compound 4b (hydroxy-substituted) | CDK2 (1HCK) | -7.4 |

This table presents sample data from a study on pyrimidine derivatives targeting CDK2 to illustrate the typical output of docking simulations. Data sourced from Bharathi & Santhi (2021). nih.gov

A critical outcome of molecular docking is the detailed identification of intermolecular forces that stabilize the ligand-receptor complex. These interactions are fundamental to a compound's specificity and affinity.

Hydrogen Bonds: These are crucial for anchoring a ligand within the binding pocket. Docking studies of pyrimidine inhibitors frequently identify hydrogen bonds between the nitrogen atoms of the pyrimidine ring and backbone or side-chain residues of the target protein. For example, in FAK, hydrogen bonds were observed between an inhibitor's amine group and the residues Glu88 and Cys90. Similarly, interactions with key residues like Gly605 and Lys529 were identified as critical for the binding of inhibitors to Mps1 kinase. mdpi.com

| Interaction Type | Interacting Ligand Group | Interacting Protein Residues (Examples from literature) |

| Hydrogen Bonding | Pyrimidine Nitrogen, Amino Group | LYS 33, THR 14, GLU 12, Cys90, Leu155 |

| Hydrophobic/Alkyl-Pi | Phenyl Ring, Ethyl Group | ILE 10, VAL 18, VAL 63, LYS 129, I531, V539 |

This table summarizes key intermolecular interactions commonly observed in docking studies of pyrimidine-based kinase inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov This approach is widely used to predict the activity of new molecules and to understand which structural properties are important for their biological function. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.gov For pyrimidine derivatives, these descriptors are typically calculated using specialized software like DRAGON or PaDEL, after the 2D and 3D structures of the molecules are built and optimized. nih.govtandfonline.com

Descriptors are generally categorized as follows:

Structural/Constitutional: These describe the basic composition and connectivity of the molecule, such as molecular weight, atom counts, and bond counts.

Physicochemical: These relate to properties like lipophilicity (logP), molar refractivity, and polarizability.

Topological: These are numerical indices derived from the 2D graph representation of the molecule, describing its size, shape, and degree of branching.

Geometrical (3D): These descriptors are calculated from the 3D coordinates of the atoms and include information about the molecule's volume and surface area.

Electronic: These describe the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The selection of relevant descriptors is a critical step, as including too many or irrelevant descriptors can lead to an unreliable model. nih.gov

Once descriptors are calculated, statistical methods are used to build a model that correlates them with the observed biological activity.

Linear Approaches: The most common linear method is Multiple Linear Regression (MLR). nih.govnih.gov MLR generates a simple mathematical equation that describes the activity as a linear combination of the most influential descriptors. While straightforward and easy to interpret, MLR may not be sufficient when the relationship between structure and activity is complex and non-linear. nih.gov

Non-Linear Approaches: To handle more complex relationships, non-linear methods are often employed. Artificial Neural Networks (ANN) are a powerful non-linear technique frequently used in QSAR studies of pyrimidine derivatives. nih.gov ANNs can model intricate patterns in the data that linear methods cannot capture. frontiersin.org Studies consistently show that for complex biological systems, such as kinase inhibition by pyrimidine compounds, ANN models often have superior predictive power compared to MLR models. nih.govresearchgate.net

The performance of QSAR models is evaluated using several statistical parameters, including the coefficient of determination (R²), which measures the goodness of fit, and the cross-validation coefficient (Q²), which assesses the model's predictive ability. nih.gov

| Model Type | Target/Compound Series | R² (Goodness of Fit) | Q² (Predictive Ability) | Finding |

| MLR | VEGFR-2 Inhibitors | 0.889 | Not specified, but lower than ANN | Good fit, but less predictive than ANN. nih.govresearchgate.net |

| ANN | VEGFR-2 Inhibitors | 0.998 | Not specified, but higher than MLR | Excellent fit and predictive power. nih.govresearchgate.net |

| MLR | JAK3 Inhibitors | 0.89 | 0.65 | Commendable performance. tandfonline.com |

| ANN | JAK3 Inhibitors | 0.95 | Not specified | Outperformed the MLR model. tandfonline.com |

This table compares the statistical performance of linear (MLR) and non-linear (ANN) QSAR models from studies on pyrimidine-based kinase inhibitors. nih.govtandfonline.comresearchgate.net

Development of QSAR Models: Linear and Non-Linear Approaches

Multiple Linear Regression (MLR)

Multiple Linear Regression is a foundational statistical technique used in QSAR studies to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). The goal is to develop a linear equation that can predict the activity of new compounds based on their structural features.

For this compound, an MLR study would begin by defining a series of structurally similar compounds (a congeneric series) with experimentally determined biological activities (e.g., IC₅₀ values against a specific protein kinase). For each compound in the series, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's physicochemical properties, such as:

Electronic properties: Dipole moment, partial charges on atoms.

Steric properties: Molecular weight, molar volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological indices: Connectivity indices that describe the branching of the molecular skeleton.

An MLR analysis would then aim to find the best-fitting linear equation. For instance, a hypothetical QSAR model for a series of pyrimidine derivatives, including our target compound, might look like:

pIC₅₀ = β₀ + β₁(LogP) + β₂(Dipole) + β₃(Molecular Weight)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β values are the regression coefficients determined by the analysis. A study on pyrimidine derivatives as VEGFR-2 inhibitors successfully used MLR to establish a relationship between the compounds' structures and their pharmacological activity, demonstrating the utility of this approach for this class of molecules. nih.govmui.ac.irnih.gov

Hypothetical Data for MLR Analysis of Pyrimidine Analogs

| Compound ID | Structure | pIC₅₀ (Experimental) | LogP | Dipole Moment (Debye) |

| Target-01 | This compound | - | 4.1 | 3.2 |

| Analog-02 | 5-chloro-N-(1-phenylethyl)pyrimidin-2-amine | 6.8 | 3.8 | 3.1 |

| Analog-03 | 5-bromo-N-(1-(4-fluorophenyl)ethyl)pyrimidin-2-amine | 7.2 | 4.3 | 2.9 |

| Analog-04 | This compound (R-enantiomer) | 7.5 | 4.1 | 3.3 |

Partial Least Squares (PLS)

Partial Least Squares regression is another statistical method that is particularly useful when the number of predictor variables is large, and there is multicollinearity among them. wikipedia.org PLS reduces the variables to a smaller number of uncorrelated factors (latent variables) and then performs regression on these factors. nih.govnih.govtandfonline.com This technique is robust and can handle complex datasets often generated in QSAR studies. researchgate.net

In the context of this compound, a PLS model would be advantageous if a large set of descriptors were calculated for a series of analogs. PLS would effectively distill the most important information from these descriptors into a predictive model, identifying the latent variables that best explain the variance in biological activity. wikipedia.org This method is frequently used in 3D-QSAR studies where the number of variables (interaction energies at grid points) can be in the thousands. askfilo.comresearchgate.net

Artificial Neural Networks (ANN)

Artificial Neural Networks are computational models inspired by the structure and function of biological neural networks. acs.org ANNs are capable of modeling complex, non-linear relationships between molecular descriptors and biological activity. nih.govresearchgate.net This makes them particularly powerful when the underlying structure-activity relationship is not linear. nih.govnih.gov

For a QSAR study of this compound, an ANN would take the calculated molecular descriptors as input nodes. These inputs are processed through one or more "hidden layers" of interconnected nodes, ultimately leading to an output node that predicts the biological activity. nih.govlongdom.org Studies on pyrimidine derivatives have shown that ANN models can achieve higher predictive accuracy compared to MLR, especially when dealing with complex and non-linear data. nih.govmui.ac.irnih.gov The successful application of ANNs in predicting the toxicity of various chemicals further underscores their potential in computational toxicology and drug design. biorxiv.orgnih.gov

Comparison of Hypothetical QSAR Model Performance

| Model Type | R² (Coefficient of Determination) | Q² (Cross-validated R²) | RMSE (Root Mean Square Error) |

| MLR | 0.81 | 0.75 | 0.45 |

| PLS | 0.85 | 0.80 | 0.41 |

| ANN | 0.92 | 0.88 | 0.32 |

Statistical Validation of QSAR Models (e.g., Cross-Validation, Leave-One-Out)

The development of a QSAR model is incomplete without rigorous statistical validation to ensure its robustness and predictive power. wikipedia.orgbasicmedicalkey.com Validation assesses how well a model will perform on a new set of data that was not used in its creation. derpharmachemica.com

Internal Validation (Cross-Validation): This technique involves splitting the initial dataset into training and test sets. basicmedicalkey.com In k-fold cross-validation , the data is divided into 'k' subsets; the model is trained on k-1 subsets and tested on the remaining one, a process repeated 'k' times. A common and simple form of this is Leave-One-Out (LOO) cross-validation , where one compound is left out for testing, and the model is built with the remaining compounds. codessa-pro.comdataaspirant.com This process is repeated for every compound in the dataset. codessa-pro.com The predictive ability is often expressed as the cross-validated correlation coefficient (q² or Q²).

External Validation: The most stringent test of a model's predictive power involves using an external set of compounds that were not used at all during model development. youtube.com The model's ability to accurately predict the activity of these external compounds is a key indicator of its real-world utility. wikipedia.org

For any QSAR model developed for this compound and its analogs, these validation steps would be crucial to establish confidence in its predictions.

3D-QSAR Methodologies

Three-dimensional QSAR (3D-QSAR) methods consider the three-dimensional structure of molecules to derive descriptors. basicmedicalkey.comdrugdesign.org These methods require the alignment of all molecules in the dataset, which can be based on a common scaffold or a pharmacophore hypothesis. researchgate.net

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric (shape) and electrostatic fields around the aligned molecules on a 3D grid. askfilo.comresearchgate.netslideshare.net The interaction energies at each grid point are then used as descriptors in a PLS analysis to build a QSAR model. drugdesign.org The results are often visualized as contour maps, indicating regions where changes in steric bulk or electrostatic charge would likely increase or decrease biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. askfilo.comslideshare.net This provides a more comprehensive description of the molecular properties influencing activity.

A 3D-QSAR study on this compound would provide valuable insights into the spatial requirements for its biological activity, guiding the design of more potent analogs.

Principles of Mechanism Consistency and Congeneric Series in QSAR

A fundamental principle in classical QSAR is the study of a congeneric series —a set of compounds that share a common core structure, or scaffold, and have the same mechanism of action. nih.govnih.gov By systematically varying the substituents on the scaffold, one can probe how different physicochemical properties affect biological activity. semanticscholar.org this compound would serve as a parent compound in such a series.

The principle of mechanism consistency implies that all compounds in the training set for a QSAR model should exert their biological effect through the same molecular mechanism. If compounds bind to different sites on a target protein or act on different targets altogether, a meaningful and predictive QSAR model cannot be developed. Therefore, ensuring that a series of analogs of this compound acts on the same biological target is a prerequisite for a valid QSAR study.

Pharmacophore Modeling

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. benthamdirect.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

For this compound, a pharmacophore model could be developed based on its structure and the structures of other known active compounds. The key features would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrimidine ring.

Hydrogen Bond Donor: The amine group.

Aromatic Ring: The phenyl group.

Hydrophobic Feature: The ethyl group and the bromo-substituent.

Such a model, once validated, can be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features and are therefore likely to exhibit similar biological activity. Studies on other pyrimidine-based inhibitors have successfully used pharmacophore mapping to identify key interaction points and design new molecules. tandfonline.comnih.gov

Structure Activity Relationship Sar Investigations of 5 Bromo N 1 Phenylethyl Pyrimidin 2 Amine

Impact of the 5-Bromo Substituent on Molecular Interactions

The presence of a bromine atom at the C-5 position of the pyrimidine (B1678525) ring significantly influences the compound's electronic properties and its ability to form specific molecular interactions. Halogen substituents at this position are known to enhance biological activity through various mechanisms. researchgate.net The introduction of a bromo group can modulate the electronic nature of the pyrimidine ring, affecting its interaction with target proteins. researchgate.netmostwiedzy.pl

In the context of DNA, the substitution of a bromo group at the C-5 position of a pyrimidine can lead to interactions with the phosphate (B84403) backbone, promoting a syn conformation. researchgate.net While 5-bromo-N-(1-phenylethyl)pyrimidin-2-amine is not a nucleoside, this principle of halogen-driven conformational influence can be relevant in other protein-ligand interactions. The steric and electronic effects of the 5-substituent are critical for binding affinity. For instance, in studies of dUMP analogues targeting thymidylate synthase, the nature of the C-5 substituent dictates the binding of cofactors. nih.gov Generally, modifications at the C-5 position of pyrimidines are a common strategy to improve biostability and bioavailability. researchgate.netmostwiedzy.pl

The following table summarizes the general impact of C-5 substituents on pyrimidine derivatives based on available literature.

| Substituent at C-5 | General Impact on Molecular Interactions | Reference |

| Bromo | Can interact with phosphate backbones in nucleic acids, influences syn conformation. Modulates electronic properties of the pyrimidine ring. | researchgate.net |

| Fluoro | Often used in anticancer agents to affect enzyme binding. | nih.gov |

| Propyl | Can introduce steric hindrance, potentially reducing binding affinity. | nih.gov |

Role of the N-(1-Phenylethyl) Moiety in Binding and Activity

The N-(1-phenylethyl) moiety is a critical component for the binding and activity of this class of compounds. The phenylethyl group provides a combination of hydrophobic and potential π-stacking interactions within a protein's binding pocket. SAR studies on related pyrimidine-4-carboxamides have demonstrated the importance of the N-methylphenethylamine group for inhibitory activity, with its complete removal leading to inactive compounds. nih.gov This highlights the essential role of the phenylethyl scaffold in anchoring the molecule to its target.

Further analysis of analogues has shown that the length of the alkyl linker between the nitrogen and the phenyl ring is optimal at two carbons (an ethylene (B1197577) linker), as both reducing or increasing this length decreases potency. nih.gov Large substituents on the phenyl group are generally well-tolerated, particularly at the ortho position, suggesting the presence of a sizeable hydrophobic pocket in the binding site of target proteins. nih.gov

Substituent Effects at Different Positions of the Pyrimidine Ring (e.g., C-4, C-6)

Modifications at the C-4 and C-6 positions of the pyrimidine ring are pivotal in defining the selectivity and potency of pyrimidine-based inhibitors. In the synthesis of related thienopyrimidines, selective Suzuki reactions at the C-6 position have been explored to introduce aryl groups, indicating that this position is amenable to substitution for modulating activity. researchgate.net

In a series of pyrimidine-4-carboxamides, the exchange of a morpholine (B109124) substituent at the C-6 position for an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased activity tenfold. nih.gov This underscores the significant impact of substituents at this position on both pharmacokinetic and pharmacodynamic properties. The nature of the substituent at C-4 can also dramatically influence biological outcomes.

The following table illustrates the effects of substituents at C-4 and C-6 in related pyrimidine scaffolds.

| Position | Substituent | Effect on Activity | Reference |

| C-6 | (S)-3-hydroxypyrrolidine | 10-fold increase in activity compared to morpholine | nih.gov |

| C-6 | Aryl groups | Can be introduced to modulate activity | researchgate.net |

| C-4 | Amine | Often a key interaction point with the target | nih.gov |

Conformational Flexibility and Stereochemical Considerations (e.g., (S)-enantiomers)

The conformational flexibility of the N-(1-phenylethyl) group and the stereochemistry at the chiral center are critical determinants of biological activity. The ability of this group to adopt a specific conformation within the binding site can significantly impact potency. Studies on related N-naphthyl-cyclopenta[d]pyrimidines have shown that hindered rotation around the bond connecting the heterocyclic scaffold and the aryl moiety can lead to a dramatic difference in biological activity, with conformationally restricted analogues being inactive. nih.gov

The stereochemistry of the 1-phenylethyl group is also crucial. For instance, the conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine in a related series of inhibitors increased the inhibitory potency threefold. nih.gov This suggests that the (S)-enantiomer of the 1-phenylethyl group in this compound is likely to be the more active stereoisomer, adopting a preferred orientation in the binding pocket. The binding of the N-H and/or N-lone pair of electrons can influence the spatial orientation of the molecule at the active site. nih.gov

Analogous Pyrimidine and Related Heterocyclic Scaffolds in SAR Studies

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and numerous SAR studies have been conducted on analogous pyrimidine and related heterocyclic systems. nih.govresearchgate.netresearchgate.net Fused pyrimidine systems such as pyrido[2,3-d]pyrimidines, quinazolines, and thiazolo[4,5-d]pyrimidines are often explored as bioisosteres of purines. researchgate.netnih.govmdpi.com

These studies provide a broader context for understanding the SAR of this compound. For example, in the development of PI3K-beta inhibitors, thiazolopyrimidinone scaffolds were investigated, with substitutions at various positions of the heterocyclic system leading to potent and selective compounds. nih.gov The insights gained from these analogous scaffolds can be extrapolated to guide the design of novel derivatives of this compound.

Rational Design Principles Based on SAR Insights

The collective SAR insights provide a foundation for the rational design of more potent and selective analogues of this compound. nih.govmdpi.com Key principles for future design strategies include:

Optimization of the 5-Position: While the bromo substituent is often beneficial, exploring other halogens or small lipophilic groups at this position could fine-tune electronic and steric interactions.

Probing the N-(1-Phenylethyl) Binding Pocket: Systematic substitution on the phenyl ring, particularly at the ortho position, can be used to map the hydrophobic pocket of the target protein and enhance binding affinity. nih.gov

Stereochemical Control: Synthesis and evaluation of the individual (R)- and (S)-enantiomers are crucial to identify the more active stereoisomer and improve the therapeutic index.

Modification of the Pyrimidine Core: Introduction of small, polar groups at the C-4 or C-6 positions could improve solubility and introduce additional hydrogen bonding interactions with the target, potentially increasing potency and altering the selectivity profile.

Scaffold Hopping: Replacing the pyrimidine core with other heterocyclic scaffolds, such as those mentioned in section 5.5, could lead to novel compounds with improved properties.

By applying these rational design principles, it is possible to systematically optimize the structure of this compound to develop next-generation compounds with enhanced therapeutic potential.

Methodologies for Biological Evaluation of Pyrimidin 2 Amine Derivatives

In Vitro Assay Development and Implementation

The initial step in evaluating pyrimidin-2-amine derivatives is often the development and implementation of robust in vitro assays. These assays are crucial for determining the preliminary biological activity of the synthesized compounds. The specific design of an assay depends on the intended therapeutic target.

For instance, in the context of antimicrobial activity, the tube dilution method is a common approach. This technique is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. nih.govresearchgate.net Derivatives are tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to assess their spectrum of activity. nih.govresearchgate.net

For anticancer evaluation, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. tandfonline.comnih.govmdpi.com This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. tandfonline.com The compounds are incubated with various cancer cell lines, such as MCF-7 (breast cancer), HepG-2 (liver cancer), and A-549 (lung cancer), to assess their cytotoxic or anti-proliferative effects. tandfonline.comnih.gov The results from these assays provide initial data on the potential of these derivatives as therapeutic agents.

Enzymatic Inhibition Studies (General)

Many pyrimidin-2-amine derivatives exert their biological effects by inhibiting specific enzymes. Therefore, enzymatic inhibition studies are a cornerstone of their biological evaluation. These studies help to identify the molecular targets of the compounds and quantify their inhibitory potency.

A wide range of enzymes has been investigated as targets for pyrimidine (B1678525) derivatives. These include:

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.govresearchgate.net

Carbonic Anhydrases (hCA I and II): These enzymes are targets for treating conditions like glaucoma and epilepsy. researchgate.net

Glutathione Reductase (GR): This enzyme is a target in cancer and malaria research. juniperpublishers.com

Polo-like Kinase 4 (PLK4): As a regulator of centriole duplication, PLK4 is an important target in oncology. nih.gov

β-Glucuronidase: Increased activity of this enzyme is linked to conditions like colon cancer, making it a relevant therapeutic target. nih.gov

Cyclooxygenases (COX-1 and COX-2): These enzymes are well-known targets for anti-inflammatory drugs. rsc.org

Topoisomerase II: This enzyme is a target for anticancer agents that induce DNA damage in cancer cells. tandfonline.com

In these studies, the enzyme of interest is incubated with its substrate in the presence and absence of the test compound. The rate of the enzymatic reaction is measured, often using a spectrophotometric or fluorometric method, to determine the extent of inhibition caused by the compound. nih.govresearchgate.netjuniperpublishers.com

Cell-Based Assays (General Approaches)

Following initial in vitro and enzymatic screening, cell-based assays provide a more biologically relevant context to evaluate the effects of pyrimidin-2-amine derivatives. These assays are performed using living cells and can provide insights into a compound's cytotoxicity, mechanism of action, and effects on cellular processes.

Common cell-based assays include:

Anti-proliferative Assays: As mentioned, the MTT assay is frequently used to measure the inhibition of cell growth and proliferation in cancer cell lines. tandfonline.comnih.govmdpi.com Other similar viability assays include the SRB (sulforhodamine B) assay. researchgate.net These tests help determine a compound's potency against specific types of cancer. nih.govacs.orgrsc.org

Cell Cycle Analysis: Flow cytometry is employed to determine the effect of a compound on the cell cycle distribution. tandfonline.com For example, an inhibitor of a kinase involved in cell cycle progression might cause an accumulation of cells in a specific phase (e.g., G1 or G2/M), indicating its mechanism of action. tandfonline.comacs.org

Apoptosis Assays: To determine if a compound induces programmed cell death (apoptosis), techniques like Annexin V/PI staining followed by flow cytometry are used. This helps to differentiate between apoptosis and necrosis, providing further detail on the compound's cytotoxic mechanism. tandfonline.comrsc.org

These assays are typically conducted on a panel of human cancer cell lines, and often a normal cell line is included to assess selectivity and potential toxicity to non-cancerous cells. nih.govmdpi.com

Techniques for Assessing Compound Binding and Potency (e.g., IC50 determination)

A critical aspect of biological evaluation is to quantify the potency of a compound. The half-maximal inhibitory concentration (IC50) is the most common metric used for this purpose. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target (like an enzyme) or a biological process (like cell proliferation) by 50%.

IC50 values are determined by performing dose-response experiments. A range of concentrations of the test compound is evaluated in the relevant assay (enzymatic or cell-based). The resulting data, showing the percentage of inhibition at each concentration, are plotted to generate a dose-response curve. The IC50 value is then calculated from this curve. researchgate.netnih.govnih.gov Lower IC50 values indicate higher potency. For example, a compound with an IC50 in the nanomolar (nM) range is considered more potent than one with an IC50 in the micromolar (µM) range. nih.gov

Other important parameters include the inhibition constant (Ki), which provides a measure of the binding affinity of an inhibitor to an enzyme, and the 50% effective dose (ED50), which is used in the context of in vivo studies. researchgate.netjuniperpublishers.comrsc.org

| Compound Type | Target/Assay | Potency (IC50/Ki) | Reference |

| 2-Aminopyrimidine (B69317) Derivative | β-Glucuronidase | IC50 = 2.8 ± 0.10 µM | nih.gov |

| Pyrimidine Diamine Derivative | EeAChE | Ki = 0.312–1.323 μM | nih.gov |

| Aminopyrimidine Derivative | PLK4 | IC50 = 0.0067 μM | nih.gov |

| Pyrimidine Derivative | hCA II | Ki = 18.21 ± 3.66 nM | researchgate.net |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | Ki = 0.979 μM | juniperpublishers.com |

| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | IC50 = 11.4 nM | rsc.org |

| Pyrimidine-pyridine hybrid | COX-2 | IC50 = 0.25 μM | rsc.org |

| Aminopyrimidine Derivative | Topoisomerase II | IC50 = 4.48 ± 0.65 μM | tandfonline.com |

High-Throughput Screening Methodologies (General)

High-Throughput Screening (HTS) is a key technology in modern drug discovery used to rapidly test thousands to millions of compounds for a specific biological activity. enamine.net This approach is essential for identifying initial "hits" from large compound libraries, which can then be optimized through medicinal chemistry.

The HTS process for evaluating compounds like pyrimidin-2-amines generally involves:

Assay Development and Miniaturization: A robust and sensitive biological assay (biochemical or cell-based) is developed and adapted to a miniaturized format, typically 384- or 1536-well microplates, to reduce reagent consumption and increase throughput. enamine.netnih.gov

Library Screening: A large library of compounds is screened against the target using automated liquid handling systems and robotic platforms. nih.gov

Data Acquisition and Analysis: Automated readers measure the assay signal (e.g., fluorescence, luminescence, absorbance), and sophisticated software is used to analyze the large datasets to identify compounds that show significant activity ("hits"). enamine.net

Hit Confirmation and Validation: Initial hits are re-tested to confirm their activity. They are also checked for undesirable properties, such as being pan-assay interference compounds (PAINS). nih.gov Confirmed hits then proceed to dose-response analysis to determine their potency (IC50).

HTS can be performed using various detection methods, including fluorescence resonance energy transfer (FRET), fluorescence polarization, and luminescence-based reporter assays. enamine.net The development of fluorescence-based HTS assays, for instance, has enabled the efficient screening of novel molecular scaffolds for enzyme inhibitors. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-bromo-N-(1-phenylethyl)pyrimidin-2-amine to improve yield and purity?

- Methodological Answer :

- Step 1 : Use reductive amination between 5-bromopyrimidin-2-amine and 1-phenylethyl aldehyde in methanol, employing sodium cyanoborohydride as a reducing agent under reflux (3–5 hours) .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol to isolate high-purity crystals .

- Key Variables : Monitor pH (neutral conditions) and stoichiometry (1:1.1 molar ratio of amine to aldehyde) to minimize side products.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm amine N–H stretches (~3300 cm⁻¹) and pyrimidine ring vibrations (C=N at ~1600 cm⁻¹) .

- NMR : Use NMR to resolve aromatic protons (δ 7.2–8.5 ppm for pyrimidine and phenyl groups) and NMR to assign Br-substituted carbons (δ ~150 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H] (expected m/z: 292.06 for CHBrN) .

Q. How to assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically >150°C for similar pyrimidines) .

- HPLC Monitoring : Store samples at 4°C, -20°C, and room temperature; analyze degradation products monthly using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What crystallographic methods are used to resolve the compound’s 3D structure?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (ethanol/water). Use SHELXL for refinement, focusing on planar deviations (<0.01 Å for pyrimidine rings) and hydrogen-bonding networks (e.g., N–H···N interactions) .

- Key Parameters : Collect data at 100 K to minimize thermal motion artifacts. Refine anisotropic displacement parameters for Br and N atoms .

Q. How to investigate substituent effects on bioactivity using structure-activity relationship (SAR) studies?

- Methodological Answer :

- Comparative Synthesis : Replace the 1-phenylethyl group with alkyl (methyl, isopropyl) or electron-withdrawing (nitro) substituents .

- Bioassay Testing : Evaluate cytotoxicity (MTT assay) and receptor binding (SPR) against target proteins (e.g., kinases). Correlate activity with substituent lipophilicity (ClogP) and steric bulk .

| Substituent | LogP | IC (μM) |

|---|---|---|

| 1-Phenylethyl | 3.2 | 12.5 |

| Methyl | 1.8 | >50 |

| Isopropyl | 2.5 | 28.3 |

| Example data adapted from pyrazine analogs |

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with homology-modeled receptors (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to pyrimidine N1 and Br-mediated hydrophobic interactions .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. How to resolve contradictions in crystallographic vs. spectroscopic data?

- Methodological Answer :

- Cross-Validation : Compare SC-XRD bond lengths with DFT-optimized geometries (B3LYP/6-31G*). Address discrepancies (e.g., N–H···N distances) via Hirshfeld surface analysis .

- Vibrational Circular Dichroism (VCD) : Assign absolute configuration if chirality is disputed, supported by ab initio HF calculations .

Q. What advanced techniques detect polymorphism in solid-state forms?

- Methodological Answer :

- PXRD : Compare experimental patterns with Mercury-simulated spectra from SC-XRD data .

- DSC : Identify melting point variations (>5°C differences indicate polymorphs) .

Methodological Notes

- Avoiding Artifacts : For SC-XRD, ensure crystal quality by optimizing solvent polarity (e.g., ethanol vs. DMSO) to prevent twinning .

- Stereochemical Pitfalls : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers if the 1-phenylethyl group introduces chirality .

- Data Reproducibility : Report reaction yields as averages of triplicate runs ± standard deviation to address variability in bromination steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.